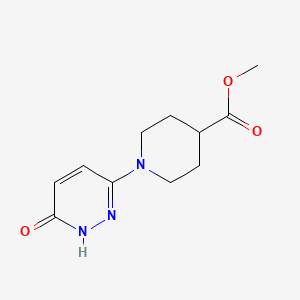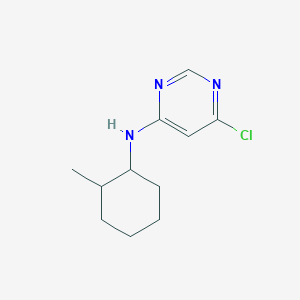
6-Chlor-N-(2-Methylcyclohexyl)pyrimidin-4-amin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Medizin: Antituberkulosemittel
Diese Verbindung wurde auf ihr Potenzial als Antituberkulosemittel untersucht. Derivate von Pyrimidin-4-amin, wie 4-Aminopyrrolo[2,3-d]pyrimidin, haben Aktivität gegen Mycobacterium tuberculosis gezeigt, die Bakterien, die für Tuberkulose verantwortlich sind . Die strukturelle Ähnlichkeit mit Purinbasen macht diese Verbindungen für pharmakologische Studien interessant, die darauf abzielen, neue Anti-TB-Verbindungen zu entwickeln.
Landwirtschaft: Fungizide Aktivität
Im landwirtschaftlichen Sektor wurden Pyrimidinamin-Derivate, zu denen auch die Grundstruktur von 6-Chlor-N-(2-Methylcyclohexyl)pyrimidin-4-amin gehört, wegen ihrer fungiziden Eigenschaften verwendet . Diese Verbindungen erwiesen sich als wirksam bei der Bekämpfung von Krankheiten wie Maisrost und bieten einen neuen Ansatz zur Bekämpfung von Pflanzenkrankheiten und zur Steigerung des Ertrags.
Materialwissenschaften: Synthese heterocyclischer Verbindungen
Die heterocyclische Natur der Verbindung macht sie in den Materialwissenschaften wertvoll für die Synthese neuer Materialien mit potenziellen elektronischen oder photonischen Eigenschaften. Heterocyclen, die Pyrimidopyrimidin-Gerüste enthalten, wurden auf ihre vielfältigen chemischen und biologischen Aktivitäten untersucht, die sich in Anwendungen in den Materialwissenschaften umsetzen lassen .
Umweltwissenschaften: Bioaktive heterocyclische Verbindungen
In den Umweltwissenschaften sind bioaktive heterocyclische Verbindungen wie this compound aufgrund ihres potenziellen Einsatzes in Bioremediationsprozessen und als ökologische Pestizide von Bedeutung . Ihre Fähigkeit, mit verschiedenen biologischen Zielstrukturen zu interagieren, kann genutzt werden, um Umweltprobleme zu lösen.
Biochemie: Enzyminhibition
Die biochemischen Anwendungen dieser Verbindung sind mit ihrem Potenzial als Enzyminhibitor verbunden. Pyrimidin-4-amine wurden als Inhibitoren verschiedener Enzyme berichtet, was für das Verständnis biochemischer Pfade und die Entwicklung therapeutischer Mittel entscheidend ist .
Pharmakologie: Arzneimittelentwicklung
In der Pharmakologie werden die Derivate der Verbindung auf ihre arzneimittelähnlichen Eigenschaften und ihr Potenzial in der Lead-Optimierung für verschiedene therapeutische Bereiche untersucht, darunter antivirale, Antikrebs- und entzündungshemmende Behandlungen .
Analytische Chemie: Chemische Synthese
Analytische Chemiker verwenden Verbindungen wie this compound bei der Synthese komplexer Moleküle. Die Verbindung dient als Baustein beim Aufbau komplexerer Strukturen für Forschungs- und Entwicklungszwecke .
Industrielle Anwendungen: Chemische Zwischenprodukte
Industriell kann diese Verbindung als Zwischenprodukt bei der Synthese komplexerer Chemikalien dienen, die in verschiedenen Produktionsprozessen verwendet werden, darunter Pharmazeutika, Agrochemikalien und Farbstoffe .
Safety and Hazards
Wirkmechanismus
Mode of Action
Pyrimidinamine derivatives are known to inhibit the expression and activities of certain vital inflammatory mediators . This suggests that 6-chloro-N-(2-methylcyclohexyl)pyrimidin-4-amine may interact with its targets to suppress inflammatory responses.
Biochemical Pathways
Given the anti-inflammatory effects of pyrimidinamine derivatives , it can be inferred that this compound may affect pathways related to inflammation.
Pharmacokinetics
The compound has a molecular weight of 22572 g/mol , which is within the range generally favorable for oral bioavailability.
Result of Action
Given the anti-inflammatory effects of pyrimidinamine derivatives , it can be inferred that this compound may help to reduce inflammation at the molecular and cellular levels.
Biochemische Analyse
Cellular Effects
The effects of 6-chloro-N-(2-methylcyclohexyl)pyrimidin-4-amine on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It may alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact metabolic pathways, thereby influencing the overall metabolic state of the cell .
Dosage Effects in Animal Models
The effects of 6-chloro-N-(2-methylcyclohexyl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects are often observed, where a specific dosage range is required to achieve the desired biological activity. Toxicity studies in animal models help determine the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
6-chloro-N-(2-methylcyclohexyl)pyrimidin-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of metabolites within cells. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions .
Subcellular Localization
The subcellular localization of 6-chloro-N-(2-methylcyclohexyl)pyrimidin-4-amine is critical for its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell. The localization of the compound can affect its interactions with biomolecules and its overall biological activity .
Eigenschaften
IUPAC Name |
6-chloro-N-(2-methylcyclohexyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-8-4-2-3-5-9(8)15-11-6-10(12)13-7-14-11/h6-9H,2-5H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVMENDMRDQMNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-cyclopentyl-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B1465302.png)
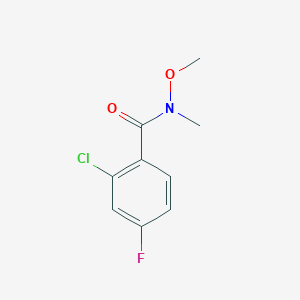

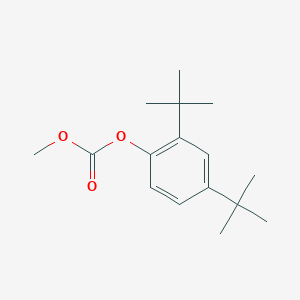

![4-[(2,2-Dimethyl-propionylamino)-methyl]-benzylamine](/img/structure/B1465312.png)
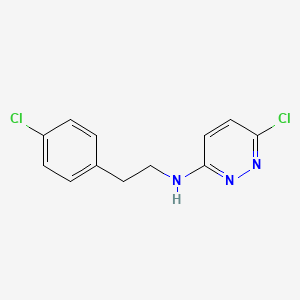
![1-[(Phenylamino)methyl]cyclohexan-1-ol](/img/structure/B1465315.png)
![1-{[(Prop-2-yn-1-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1465317.png)
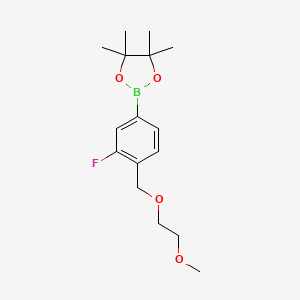

![[2-(Furan-3-yl)phenyl]methanamine](/img/structure/B1465321.png)
